

Ecotoxicology of Tralopyril on Non-Target Marine Invertebrates: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Tralopyril*

Cat. No.: *B044070*

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Introduction

Tralopyril, a pyrrole-based biocide, has been introduced as an alternative to organotin-based antifouling agents.^[1] Its mode of action involves the uncoupling of oxidative phosphorylation in mitochondria, which disrupts the production of ATP, leading to cellular death.^{[2][3]} While effective against fouling organisms, concerns have been raised about its potential impact on non-target marine invertebrates. This technical guide provides a comprehensive overview of the ecotoxicology of **tralopyril**, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action.

Data Presentation: Quantitative Toxicity of Tralopyril

The acute and chronic toxicity of **tralopyril** has been evaluated for several non-target marine invertebrate species. The following tables summarize the key toxicity endpoints, such as the median lethal concentration (LC50) and the median effective concentration (EC50), which represent the concentration of a substance that is lethal to 50% of the test organisms or causes a specific sublethal effect in 50% of the test organisms, respectively.

Species	Life Stage	Exposure Duration	Endpoint	Value (µg/L)	Reference
Mytilus galloprovincialis (Mediterranean Mussel)	D-veliger larvae	48 hours	EC50 (Abnormal Development)	3.1	[4]
Paracentrotus lividus (Purple Sea Urchin)	Pluteus larvae	72 hours	EC50 (Growth Impairment)	3.0	[4]
Tisbe battagliai (Harpacticoid Copepod)	Nauplii	48 hours	LC50	0.9	
Crassostrea gigas (Pacific Oyster)	Adult	96 hours	LC50	911	

Table 1: Acute Toxicity of **Tralopyril** to Marine Invertebrates

Species	Life Stage	Exposure Duration	Endpoint	Value (µg/L)	Reference
Crassostrea gigas (Pacific Oyster)	Adult	6 days	NOEC (Biochemical markers)	40	
Crassostrea gigas (Pacific Oyster)	Adult	6 days	LOEC (Biochemical markers)	80	

Table 2: Chronic and Sublethal Effects of **Tralopyril** on the Pacific Oyster (*Crassostrea gigas*)

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, based on standardized ecotoxicological testing protocols.

Bivalve Embryo-Larval Development Toxicity Test (adapted from ASTM E724-98)

This protocol is applicable to studies on the developmental effects of **tralopyril** on bivalve molluscs like *Mytilus galloprovincialis* and *Crassostrea gigas*.

- Test Organisms: Early-stage embryos (2-4 cells) of the selected bivalve species.
- Test Substance Preparation: A stock solution of **tralopyril** is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted with filtered seawater to obtain the desired test concentrations. A solvent control group is included.
- Test Chambers: Glass beakers or vials are used as test chambers, each containing a specific concentration of the test solution.
- Experimental Procedure:
 - Fertilized eggs are introduced into the test chambers containing the different **tralopyril** concentrations and control solutions.
 - The chambers are incubated at a constant temperature (e.g., 20°C) for 48 hours.
 - At the end of the exposure period, the larvae are preserved (e.g., with formalin) and examined under a microscope.
- Endpoint Measurement: The number of normally and abnormally developed larvae (e.g., shell deformities) in each replicate is counted to determine the EC50 for abnormal development.

Sea Urchin Larval Growth Toxicity Test

This protocol is relevant for assessing the impact of **tralopyril** on the growth of sea urchin larvae, such as *Paracentrotus lividus*.

- Test Organisms: Early pluteus larvae of the sea urchin.
- Test Substance Preparation: As described for the bivalve embryo-larval test.
- Experimental Procedure:
 - Newly formed pluteus larvae are exposed to a range of **tralopyril** concentrations in glass beakers.
 - The larvae are incubated for 72 hours under controlled temperature and light conditions.
 - At the end of the test, the larvae are fixed, and their size (e.g., total length) is measured using microscopy and image analysis software.
- Endpoint Measurement: The growth inhibition in each concentration is calculated relative to the control group to determine the EC50 for growth impairment.

Acute Copepod Toxicity Test (adapted from ISO 14669:1999)

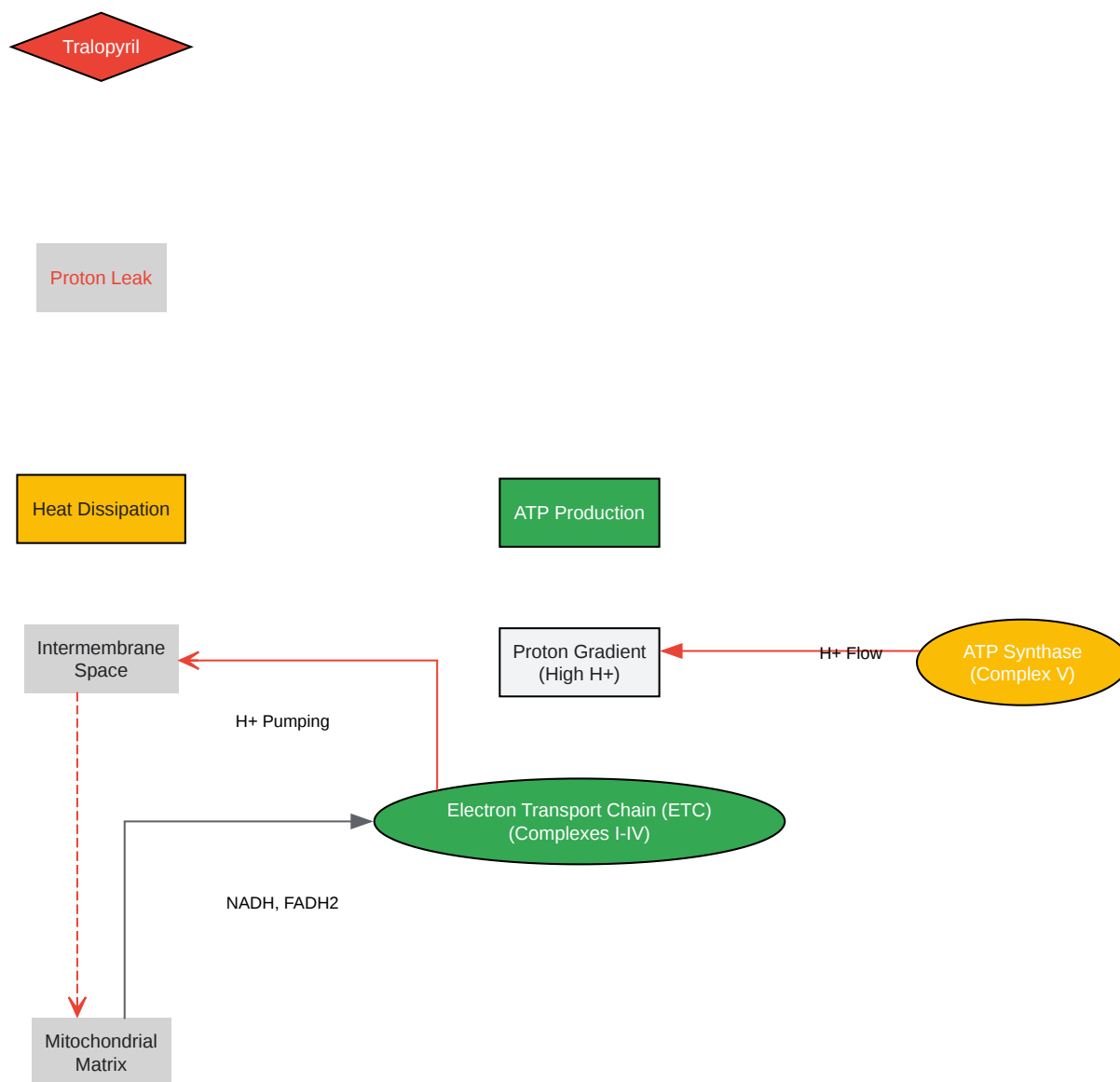
This protocol is used to determine the acute lethal toxicity of **tralopyril** to marine copepods like *Tisbe battagliai*.

- Test Organisms: Nauplii or adult copepods of the specified species.
- Test Substance Preparation: As described previously.
- Experimental Procedure:
 - A defined number of copepods are introduced into test vials containing different concentrations of **tralopyril**.
 - The vials are incubated for 48 hours under controlled conditions.
 - Mortality is assessed at 24 and 48 hours by observing the lack of movement, even after gentle agitation.

- **Endpoint Measurement:** The number of dead copepods in each replicate is recorded to calculate the LC50.

Signaling Pathways and Mechanisms of Action

Tralopyril's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This process disrupts the synthesis of ATP, the primary energy currency of the cell, leading to cellular dysfunction and death.



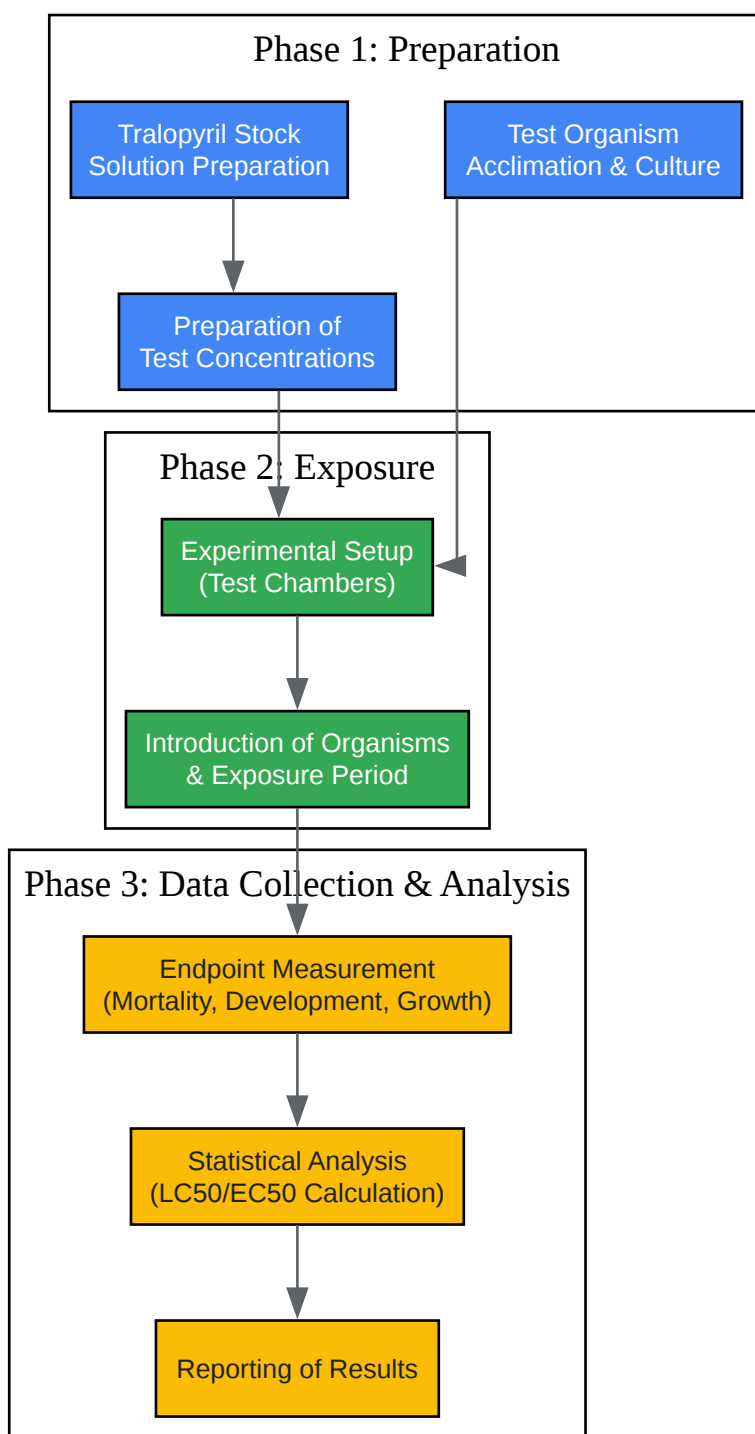
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Caption: Mechanism of **tralopyril** as an uncoupler of oxidative phosphorylation.

The diagram above illustrates this process. The electron transport chain (ETC) pumps protons (H^+) from the mitochondrial matrix to the intermembrane space, creating a proton gradient. This gradient drives ATP synthase to produce ATP. **Tralopyril**, a lipophilic molecule, can embed in the inner mitochondrial membrane and act as a protonophore, creating a channel for protons to leak back into the matrix, bypassing ATP synthase. This dissipation of the proton gradient uncouples electron transport from ATP synthesis, leading to a loss of cellular energy production and the release of energy as heat.

Experimental Workflow

The general workflow for assessing the ecotoxicological effects of **tralopyril** on marine invertebrates is outlined below.



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Caption: General experimental workflow for marine invertebrate toxicity testing.

Conclusion

The available data indicate that **tralopyril** is highly toxic to a range of non-target marine invertebrates, particularly during their sensitive larval stages. The uncoupling of oxidative phosphorylation is the primary mechanism driving this toxicity. While **tralopyril** is considered to have a short half-life in the marine environment, its high toxicity at low concentrations suggests that it may still pose a significant risk to marine ecosystems. Further research is warranted to fully understand the long-term and sublethal effects of **tralopyril** on marine invertebrate populations and to develop more environmentally benign antifouling solutions.

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